molecular formula C14H13BrN2O2 B2771928 Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate CAS No. 1258391-91-1

Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate

Cat. No.: B2771928
CAS No.: 1258391-91-1
M. Wt: 321.174
InChI Key: UYRQCWXXUCZJBD-UHFFFAOYSA-N
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Description

Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate is a chemical compound with the molecular formula C14H13BrN2O2 It is a heterocyclic compound that contains both pyridine and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate typically involves the reaction of 3-(5-amino-6-bromopyridin-2-yl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous ethanol.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Reduction: Formation of 3-(5-amino-6-bromopyridin-2-yl)benzoic acid.

    Oxidation: Formation of 3-(5-nitro-6-bromopyridin-2-yl)benzoic acid.

Scientific Research Applications

Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(5-amino-6-chloropyridin-2-yl)benzoate
  • Ethyl 3-(5-amino-6-fluoropyridin-2-yl)benzoate
  • Ethyl 3-(5-amino-6-iodopyridin-2-yl)benzoate

Uniqueness

Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-2-19-14(18)10-5-3-4-9(8-10)12-7-6-11(16)13(15)17-12/h3-8H,2,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRQCWXXUCZJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NC(=C(C=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-(5-aminopyridin-2-yl)benzoate (7.52 g, 31.06 mmol) in DMF (150 mL) was added N-bromosuccinimide (5.58 g, 31.37 mmol) at 0° C. for 5 min. The reaction mixture was quenched with satd. NaHCO3 solution (150 mL) at 0° C. The mixture was partitioned between ethyl acetate and water. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated. The crude product was purified by flash column chromatography using a 85:15 v/v hexane:ethyl acetate as solvent to afford ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate (8.6 g, 86% yield) as a reddish brown solid.
Quantity
7.52 g
Type
reactant
Reaction Step One
Quantity
5.58 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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